1-Acetyl-4-aminopiperidine

Description

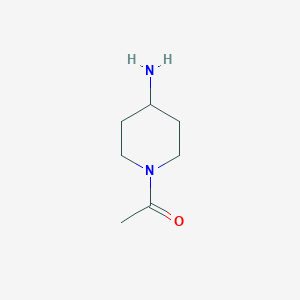

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHBHVGPMMXWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407105 | |

| Record name | 1-acetylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160357-94-8 | |

| Record name | 1-acetylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-aminopiperidin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Acetyl-4-aminopiperidine: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-4-aminopiperidine is a key heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug development. Its piperidine scaffold is a prevalent structural motif in a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties of 1-Acetyl-4-aminopiperidine, its synthesis, and its application as a crucial intermediate in the synthesis of targeted therapeutics, including CCR5 antagonists and N-type calcium channel blockers.

Chemical and Physical Properties

1-Acetyl-4-aminopiperidine is a solid at room temperature, appearing as a white to light yellow powder or crystal.[1] It is characterized by a molecular formula of C₇H₁₄N₂O and a molecular weight of approximately 142.20 g/mol .[2] A summary of its key physical and chemical properties is presented in Table 1. The presence of both an acetyl group and a primary amine functional group makes it a valuable intermediate for a variety of chemical transformations.[3]

| Property | Value | Reference |

| CAS Number | 160357-94-8 | [2] |

| Molecular Formula | C₇H₁₄N₂O | [2] |

| Molecular Weight | 142.20 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 46-53 °C | |

| Boiling Point | 273.6 ± 33.0 °C (Predicted) | [2] |

| Density | 1.042 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 9.37 ± 0.20 (Predicted) | [2] |

| Solubility | Soluble in polar organic solvents. | [3] |

Synthesis of 1-Acetyl-4-aminopiperidine

A common and well-documented method for the synthesis of 1-Acetyl-4-aminopiperidine starts from 1-acetyl-4-piperidone. The synthesis is a two-step process involving an oximation reaction followed by a hydrogenation reaction.

Experimental Protocol: Synthesis from 1-Acetyl-4-piperidone

Step 1: Oximation of 1-Acetyl-4-piperidone

-

Dissolve 1-acetyl-4-piperidone (10 g, 70 mmol) in 200 mL of ethanol in a suitable reaction flask.

-

Add hydroxylamine hydrochloride (10 g, 143 mmol) and pyridine (10 mL) to the solution.

-

Heat the reaction mixture to 70 °C and maintain this temperature for 1.5 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Treat the residue with cold water and cool the mixture to 0 °C to precipitate the product.

-

Filter the resulting slurry and dry the solid under vacuum to yield 1-acetylpiperidin-4-one oxime.

Step 2: Hydrogenation of 1-Acetylpiperidin-4-one Oxime

-

Dissolve the 1-acetylpiperidin-4-one oxime (2.0 g, 12 mmol) obtained from the previous step in 50 mL of ethanol.

-

Add Raney nickel (0.2 g), previously washed several times with water, to the solution.

-

Transfer the mixture to a Parr reactor.

-

Hydrogenate the mixture at a hydrogen pressure of 50 psi for 16 hours.

-

Upon completion of the reaction, carefully filter the reaction mixture to remove the catalyst.

-

Evaporate the filtrate under reduced pressure to obtain 1-Acetyl-4-aminopiperidine. The product can be analyzed by GC-MS.[2]

Spectroscopic Characterization

The structural elucidation of 1-Acetyl-4-aminopiperidine is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 1-Acetyl-4-aminopiperidine would be expected to show distinct signals for the acetyl methyl protons, the piperidine ring protons, and the amine protons. The protons on the piperidine ring will exhibit complex splitting patterns due to coupling with each other.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, and the four distinct carbons of the piperidine ring.

Experimental Protocol: NMR Sample Preparation

-

Dissolve approximately 5-25 mg of 1-Acetyl-4-aminopiperidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is clear. Filter the solution through a small plug of glass wool if any solid particles are present.

-

Acquire the ¹H and ¹³C NMR spectra on a spectrometer, using the residual solvent peak as an internal reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of 1-Acetyl-4-aminopiperidine will display characteristic absorption bands corresponding to its functional groups. Key expected peaks include N-H stretching vibrations for the primary amine, C=O stretching for the amide, and C-H stretching for the alkyl groups.

Experimental Protocol: FT-IR Sample Preparation (KBr Pellet Method)

-

Thoroughly grind 1-2 mg of 1-Acetyl-4-aminopiperidine with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the finely ground powder into a pellet-forming die.

-

Apply pressure to the die using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 1-Acetyl-4-aminopiperidine. The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed at m/z corresponding to its molecular weight (142.20).

Experimental Protocol: Mass Spectrometry Sample Preparation

-

Dissolve a small amount of 1-Acetyl-4-aminopiperidine in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule.

Reactivity and Safety

1-Acetyl-4-aminopiperidine is a stable compound under normal storage conditions but should be handled with care. It is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It is incompatible with strong oxidizing agents and strong acids.[5]

Applications in Drug Development

1-Acetyl-4-aminopiperidine is a valuable building block for the synthesis of more complex molecules with therapeutic applications. Its bifunctional nature allows for sequential or orthogonal chemical modifications at the primary amine and the piperidine nitrogen (after potential deacetylation).

CCR5 Antagonists for HIV Treatment

The 4-aminopiperidine moiety is a key structural component of several C-C chemokine receptor type 5 (CCR5) antagonists.[6] CCR5 is a co-receptor that HIV uses to enter host immune cells. By blocking this receptor, CCR5 antagonists can prevent viral entry and replication.[7] One notable example of a CCR5 antagonist that utilizes a substituted piperidine structure is Vicriviroc. The synthesis of such complex molecules often involves the use of piperidine-based building blocks.[7]

N-type Calcium Channel Blockers for Pain Management

Derivatives of 4-aminopiperidine have been synthesized and evaluated as N-type (Caᵥ2.2) calcium channel blockers.[8] These channels are crucial for the transmission of pain signals in the nervous system.[1] By blocking these channels, it is possible to reduce the release of neurotransmitters involved in nociception, thereby providing an analgesic effect. This makes N-type calcium channel blockers a promising target for the development of new treatments for chronic and neuropathic pain.

Conclusion

1-Acetyl-4-aminopiperidine is a fundamentally important building block in modern medicinal chemistry. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it a readily accessible and versatile intermediate. Its role in the development of innovative therapeutics, particularly in the fields of virology and neurology, underscores its significance for researchers and drug development professionals. A thorough understanding of its properties and reactivity is crucial for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals.

References

- 1. 4-Aminopiperidine | 13035-19-3 [chemicalbook.com]

- 2. 160357-94-8 Cas No. | 1-Acetyl-4-aminopiperidine | Apollo [store.apolloscientific.co.uk]

- 3. Piperidine, 1-acetyl- [webbook.nist.gov]

- 4. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Acetyl-4-aminopiperidine

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the chemical properties, structure, synthesis, and applications of 1-Acetyl-4-aminopiperidine.

Chemical Identity and Structure

1-Acetyl-4-aminopiperidine is a heterocyclic organic compound featuring a piperidine ring.[1][2] An acetyl group is attached to the nitrogen atom of the piperidine ring, and an amino group is located at the 4-position.[2] This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of pharmaceuticals.[2] It is typically a colorless to light yellow oil or a white to off-white solid.[1][2]

The primary CAS number for the free base is 160357-94-8.[1][2][3][4] The hydrochloride salt of this compound is assigned the CAS number 214147-48-5.

Table 1: Identification and Chemical Structure

| Identifier | Value |

| IUPAC Name | 1-(4-aminopiperidin-1-yl)ethanone |

| CAS Number | 160357-94-8[1][3][4] |

| Molecular Formula | C₇H₁₄N₂O[1][3] |

| SMILES | CC(=O)N1CCC(N)CC1[2][3] |

| InChI Key | NLHBHVGPMMXWIM-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of 1-Acetyl-4-aminopiperidine are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.

Table 2: Physicochemical Properties of 1-Acetyl-4-aminopiperidine

| Property | Value | Source |

| Molecular Weight | 142.20 g/mol | [1][3] |

| Boiling Point | 273.6 ± 33.0 °C (Predicted) | [1][5] |

| Density | 1.042 ± 0.06 g/cm³ (Predicted) | [1][5] |

| Physical Form | Colourless to light yellow oil or solid | [1][2][5] |

| pKa | 9.37 ± 0.20 (Predicted) | [1][5] |

| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon) | [1][5] |

Synthesis and Experimental Protocols

A common synthetic route to 1-Acetyl-4-aminopiperidine starts from 1-acetylpiperidin-4-one.[1] The process involves a two-step reaction sequence: oximation followed by hydrogenation.[1]

Caption: Synthesis workflow for 1-Acetyl-4-aminopiperidine.

Experimental Protocol:

Step 1: Oximization Reaction [1]

-

Dissolve 1-acetylpiperidin-4-one (10 g, 70 mmol) in 200 mL of ethanol in a suitable reaction vessel.

-

Add hydroxylamine hydrochloride (10 g, 143 mmol) and pyridine (10 mL) to the solution.

-

Heat the reaction mixture to 70 °C and maintain this temperature for 1.5 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Treat the residue with cold water and cool to 0 °C to precipitate the oxime intermediate.

Step 2: Hydrogenation Reaction [1]

-

Dissolve the oxime intermediate (2.0 g, 12 mmol) in 50 mL of ethanol.

-

Add Raney nickel (0.2 g), previously washed several times with water.

-

Transfer the mixture to a Parr reactor.

-

Hydrogenate the mixture at a hydrogen pressure of 50 psi for 16 hours.

-

Upon completion, carefully filter the reaction mixture to remove the catalyst.

-

Evaporate the filtrate under reduced pressure to yield 1-Acetyl-4-aminopiperidine. The product can be analyzed by GC-MS.[1]

Applications in Drug Development

The 4-aminopiperidine scaffold is a significant structural motif found in numerous bioactive compounds.[6] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications.

-

Inhibitors of Hepatitis C Virus (HCV) Assembly: A 4-aminopiperidine scaffold was identified as a potent inhibitor of the HCV life cycle, specifically targeting the assembly and release of infectious virus particles.[7]

-

CCR5 Antagonists for HIV-1: The 4-substituted-4-aminopiperidine moiety is a key building block for synthesizing piperazino-piperidine based CCR5 antagonists, which act as HIV-1 entry inhibitors.[6]

-

N-type Calcium Channel Blockers: Derivatives have been synthesized and evaluated as N-type calcium channel blockers for the treatment of pain and neuropathic pain.[8]

-

Cognition Enhancers: 4-Aminopiperidine analogues have shown potent cognition-enhancing activity in preclinical models, suggesting potential for treating cognitive deficits in neurodegenerative diseases like Alzheimer's.[9]

Caption: Generalized drug discovery workflow for a 4-aminopiperidine scaffold.

Safety Information

1-Acetyl-4-aminopiperidine and its hydrochloride salt are classified with certain hazards. Appropriate safety precautions should be taken during handling and storage.

Table 3: Hazard and Safety Information

| Category | Information (for Hydrochloride Salt) | Source |

| Signal Word | Warning | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |

| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | |

| Target Organs | Respiratory system |

Conclusion

1-Acetyl-4-aminopiperidine is a versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its synthesis is well-documented, and its structural motif is present in compounds targeting a diverse array of diseases, from viral infections to neurological disorders. The data and protocols presented in this guide provide a solid foundation for researchers working with this valuable compound.

References

- 1. 1-Acetylpiperidin-4-amine | 160357-94-8 [chemicalbook.com]

- 2. CAS 160357-94-8: 1-Acetylpiperidin-4-amine | CymitQuimica [cymitquimica.com]

- 3. 160357-94-8|1-Acetyl-4-aminopiperidine|BLD Pharm [bldpharm.com]

- 4. 160357-94-8 Cas No. | 1-Acetyl-4-aminopiperidine | Apollo [store.apolloscientific.co.uk]

- 5. 1-Acetylpiperidin-4-amine | 160357-94-8 [amp.chemicalbook.com]

- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Acetyl-4-aminopiperidine

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Acetyl-4-aminopiperidine, a heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development who may use this compound as an intermediate in the synthesis of piperidine-based drugs.[1] This document includes a summary of its molecular data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Molecular Data and Physical Properties

1-Acetyl-4-aminopiperidine is a piperidine derivative with an acetyl group at the 1-position and an amino group at the 4-position. Its key molecular and physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O | [1][2] |

| Molecular Weight | 142.20 g/mol | [1][3] |

| CAS Number | 160357-94-8 | [1][3][4] |

| Appearance | Colorless to light yellow oil or solid | [1][2] |

| Boiling Point | 273.6 ± 33.0 °C at 760 mmHg (Predicted) | [1][2][4] |

| Density | 1.042 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 9.37 ± 0.20 (Predicted) | [1][2] |

| Synonyms | 1-Acetylpiperidin-4-amine, 4-Amino-N-1-acetylpiperidine, 1-(4-Aminopiperidin-1-yl)ethanone | [1][2] |

Synthesis of 1-Acetyl-4-aminopiperidine

The following section details a common two-step experimental protocol for the synthesis of 1-Acetyl-4-aminopiperidine from 1-acetylpiperidin-4-one.[1]

Step 1: Oximation of 1-acetylpiperidin-4-one [1]

-

Dissolve 10 g (70 mmol) of 1-acetylpiperidin-4-one in 200 mL of ethanol in a suitable reaction vessel.

-

Add 10 g (143 mmol) of hydroxylamine hydrochloride and 10 mL of pyridine to the solution.

-

Heat the reaction mixture to 70 °C and maintain this temperature for 1.5 hours.

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Treat the resulting residue with cold water and cool the mixture to 0 °C to induce precipitation.

-

Filter the resulting slurry and dry the collected solid under vacuum to yield 1-acetylpiperidin-4-one oxime.

Step 2: Hydrogenation of 1-acetylpiperidin-4-one oxime [1]

-

Dissolve 2.0 g (12 mmol) of the 1-acetylpiperidin-4-one oxime prepared in the previous step in 50 mL of ethanol.

-

Add 0.2 g of Raney nickel (previously washed several times with water) to the solution.

-

Transfer the mixture to a Parr reactor.

-

Hydrogenate the mixture at a hydrogen pressure of 50 psi for 16 hours.

-

After the reaction is complete, carefully filter the reaction mixture to remove the catalyst.

-

Evaporate the filtrate under reduced pressure to afford 1-Acetyl-4-aminopiperidine. The product can be analyzed by GC-MS.[1]

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis process described above, from the starting material to the final product.

References

An In-depth Technical Guide to the Synthesis of 1-Acetyl-4-aminopiperidine from 1-acetylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1-Acetyl-4-aminopiperidine, a valuable building block in medicinal chemistry, from its precursor 1-acetylpiperidin-4-one. The primary transformation discussed is reductive amination, a cornerstone of amine synthesis. This document details the underlying chemical principles, presents established experimental protocols, and summarizes key quantitative data to aid in laboratory applications and process development.

Introduction

1-Acetyl-4-aminopiperidine is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a piperidine ring with a primary amine at the 4-position and an acetyl group on the nitrogen, provides a versatile scaffold for the development of new therapeutic agents. The synthesis from 1-acetylpiperidin-4-one is a direct and efficient route to this important compound.

The core chemical transformation is the conversion of a ketone to a primary amine, a process known as reductive amination.[1] This reaction proceeds through the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then reduced to the corresponding amine.[1]

Reaction Principles and Mechanisms

The synthesis of 1-Acetyl-4-aminopiperidine from 1-acetylpiperidin-4-one is primarily achieved through reductive amination. This process can be accomplished via several methods, each with its own set of advantages and considerations.

Reductive Amination with Hydride Reagents

This is a widely used one-pot method where the ketone, an ammonia source (such as ammonium acetate), and a reducing agent are combined.[2] The reaction first involves the formation of an imine intermediate between 1-acetylpiperidin-4-one and ammonia. This is an equilibrium process favored by the removal of water. The imine is then reduced in situ by a hydride reagent to yield the primary amine.[1]

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[3] Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the starting ketone.[4] Sodium triacetoxyborohydride is a milder and safer alternative to sodium cyanoborohydride.[5]

Catalytic Hydrogenation

An alternative approach involves the catalytic hydrogenation of the imine intermediate. In this method, 1-acetylpiperidin-4-one and an ammonia source are reacted in the presence of a metal catalyst (such as Raney Nickel or Palladium on carbon) under a hydrogen atmosphere.[6] The catalyst facilitates the reduction of the in-situ formed imine to the desired amine.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones.[1] It utilizes formamide or ammonium formate as both the ammonia source and the reducing agent, typically at high temperatures.[1] The reaction proceeds through a formamide intermediate which is then hydrolyzed to yield the primary amine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 1-Acetyl-4-aminopiperidine from 1-acetylpiperidin-4-one via reductive amination.

| Parameter | Reductive Amination with NaBH₃CN/NH₄OAc | Catalytic Hydrogenation (Raney Ni/NH₃) | Leuckart-Wallach Reaction |

| Yield | Good to Excellent | Good to Excellent | Moderate to Good |

| Purity | High | High | Moderate to High |

| Reaction Temperature | Room Temperature | Room Temperature to 50°C | 120-185°C |

| Reaction Time | 12-24 hours | 4-12 hours | 6-24 hours |

| Pressure | Atmospheric | 1-5 atm (H₂) | Atmospheric |

Experimental Protocols

The following are representative experimental protocols for the synthesis of 1-Acetyl-4-aminopiperidine.

Protocol 1: Reductive Amination using Sodium Cyanoborohydride and Ammonium Acetate

Materials:

-

1-acetylpiperidin-4-one

-

Ammonium acetate

-

Sodium cyanoborohydride

-

Methanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (e.g., 2M)

-

Dichloromethane or Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-acetylpiperidin-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully acidify the mixture with concentrated HCl to a pH of ~2 to decompose excess borohydride.

-

Basify the mixture with a sodium hydroxide solution to a pH of >10.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to afford 1-Acetyl-4-aminopiperidine.

Protocol 2: Catalytic Hydrogenation

Materials:

-

1-acetylpiperidin-4-one

-

Ammonia in methanol (e.g., 7N)

-

Raney Nickel or 10% Palladium on Carbon

-

Methanol

-

Hydrogen gas supply

-

Filtration aid (e.g., Celite)

Procedure:

-

In a suitable hydrogenation vessel, dissolve 1-acetylpiperidin-4-one (1.0 eq) in a solution of ammonia in methanol.

-

Carefully add the hydrogenation catalyst (e.g., Raney Nickel, ~10% w/w).

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (1-5 atm) and stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C).

-

Monitor the reaction by observing hydrogen uptake and by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the catalyst through a pad of Celite, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-Acetyl-4-aminopiperidine.

-

Further purification can be achieved by crystallization or column chromatography if necessary.

Visualizations

Signaling Pathway: Reductive Amination Mechanism

Caption: Mechanism of Reductive Amination.

Experimental Workflow: Reductive Amination Protocol

Caption: Workflow for Reductive Amination.

References

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. Sodium cyanoborohydride [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Oximation and Hydrogenation of 1-acetylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-amino-1-acetylpiperidine, a valuable building block in medicinal chemistry, through a two-step process involving the oximation of 1-acetylpiperidin-4-one and the subsequent hydrogenation of the resulting oxime. This document details the experimental protocols, presents key quantitative data, and visualizes the chemical transformations and workflows.

Introduction

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. Functionalization of the piperidine ring allows for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The conversion of a keto-piperidine to an amino-piperidine, as described herein, provides a versatile intermediate for the introduction of further diversity and the synthesis of novel bioactive molecules.

This guide outlines a reliable synthetic route starting from the commercially available 1-acetylpiperidin-4-one. The first step involves the formation of an oxime, a reaction between a ketone and hydroxylamine. The subsequent step focuses on the reduction of the oxime to the corresponding primary amine via catalytic hydrogenation.

Reaction Pathway

The overall synthetic scheme involves two primary transformations: the oximation of the ketone and the reduction of the oxime.

Caption: Overall reaction scheme for the synthesis of 4-amino-1-acetylpiperidine.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and characterization of the intermediate and final products.

Oximation of 1-acetylpiperidin-4-one

This procedure details the formation of 1-acetylpiperidin-4-one oxime from the corresponding ketone.

Experimental Workflow:

An In-depth Technical Guide to 1-Acetyl-4-aminopiperidine: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Acetyl-4-aminopiperidine, a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and drug discovery. This document outlines its structural characteristics, physicochemical properties, and key experimental protocols, presenting quantitative data in structured tables and detailing relevant methodologies.

Chemical Identity and Physicochemical Properties

1-Acetyl-4-aminopiperidine, with the CAS number 160357-94-8, is a derivative of piperidine featuring an acetyl group attached to the nitrogen atom of the piperidine ring and an amino group at the 4-position.[1] This substitution pattern imparts specific chemical and physical characteristics that are valuable for its application in organic synthesis.[2]

Table 1: Chemical and Physical Properties of 1-Acetyl-4-aminopiperidine

| Property | Value | Source(s) |

| CAS Number | 160357-94-8 | [1][3][4][5] |

| Molecular Formula | C₇H₁₄N₂O | [3][5] |

| Molecular Weight | 142.20 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow oil or white to light yellow powder/crystal | [1][3][6] |

| Melting Point | 46-53 °C | [4] |

| Boiling Point (Predicted) | 273.6 ± 33.0 °C at 760 mmHg | [3][7][8] |

| Density (Predicted) | 1.042 ± 0.06 g/cm³ | [3][8] |

| pKa (Predicted) | 9.37 ± 0.20 | [3][8] |

| Solubility | Soluble in polar organic solvents | [1] |

Experimental Protocols

Synthesis of 1-Acetyl-4-aminopiperidine

A common synthetic route to 1-Acetyl-4-aminopiperidine involves a two-step process starting from 1-acetylpiperidin-4-one.[3]

Step 1: Oximation

-

Dissolve 1-acetylpiperidin-4-one (10 g, 70 mmol) in 200 mL of ethanol.

-

Add hydroxylamine hydrochloride (10 g, 143 mmol) and pyridine (10 mL).

-

Heat the reaction mixture to 70 °C and maintain for 1.5 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Treat the residue with cold water and cool to 0 °C to yield the oxime intermediate.[3]

Step 2: Hydrogenation

-

Dissolve the oxime (2.0 g, 12 mmol) from the previous step in 50 mL of ethanol.

-

Add Raney nickel (0.2 g), previously washed several times with water.

-

Transfer the mixture to a Parr reactor.

-

Hydrogenate at a hydrogen pressure of 50 psi for 16 hours.

-

Upon completion, carefully filter the reaction mixture.

-

Evaporate the filtrate under reduced pressure to obtain 1-Acetyl-4-aminopiperidine.[3] The product can be analyzed by GC-MS, with an expected m/z of 142.[3]

General Analytical Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the amide and amine groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound.

Potential Biological Activity and logical Workflow

The 4-aminopiperidine scaffold is a common feature in a variety of biologically active molecules. Derivatives have been investigated for their potential as antifungal agents, inhibitors of Hepatitis C virus (HCV) assembly, and as N-type calcium channel blockers.[9][10][11] However, specific signaling pathways for 1-Acetyl-4-aminopiperidine have not been detailed in the available literature.

The following diagram illustrates a general workflow for the discovery and development of a drug candidate based on a 4-aminopiperidine scaffold.

Caption: A generalized workflow for a drug discovery campaign.

Experimental Workflow for Biological Screening

The following diagram outlines a typical experimental workflow for the initial biological screening of a compound like 1-Acetyl-4-aminopiperidine.

Caption: A typical workflow for in vitro biological screening.

References

- 1. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 160357-94-8|1-Acetyl-4-aminopiperidine|BLD Pharm [bldpharm.com]

- 3. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 160357-94-8 Cas No. | 1-Acetyl-4-aminopiperidine | Apollo [store.apolloscientific.co.uk]

- 6. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Acetyl-4-piperidone [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 1-Acetyl-4-aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Acetyl-4-aminopiperidine (CAS No. 160357-94-8). The following sections detail hazard classifications, precautionary measures, personal protective equipment, first aid protocols, and proper storage and disposal procedures, compiled from publicly available safety data sheets and chemical information sources.

Hazard Identification and Classification

1-Acetyl-4-aminopiperidine is classified as hazardous. The primary hazards are related to ingestion, skin contact, and eye contact. The following tables summarize the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Table 1: GHS Hazard Statements

| Code | Hazard Statement | Classification |

|---|---|---|

| H302 | Harmful if swallowed.[1] | Acute toxicity, Oral (Category 4) |

| H315 | Causes skin irritation.[1] | Skin corrosion/irritation (Category 2) |

| H318 | Causes serious eye damage.[1] | Serious eye damage/eye irritation (Category 1) |

| H335 | May cause respiratory irritation.[1] | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |

Note: Data is based on available information for 1-Acetyl-4-aminopiperidine.

Precautionary Measures and Safe Handling

Strict adherence to safety protocols is mandatory when handling this compound. Engineering controls, such as using the chemical within a fume hood, are essential to minimize exposure.[2]

Table 2: Summary of Precautionary Statements

| Type | Statement Code | Precautionary Statement |

|---|---|---|

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] |

| P264 | Wash skin thoroughly after handling.[3][5] | |

| P270 | Do not eat, drink or smoke when using this product.[3][5] | |

| P271 | Use only outdoors or in a well-ventilated area.[3][4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[4] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] | |

| P310 | Immediately call a POISON CENTER or doctor/physician.[6] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[4] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up.[2][4] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is the primary method for preventing exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standard/Specification |

|---|---|---|

| Eyes/Face | Safety glasses with side-shields or chemical goggles.[7] | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2] |

| Skin/Hands | Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl).[8] | Handle with gloves.[7] |

| Body | Protective clothing such as a lab coat. For larger quantities or risk of splash, use an impervious gown or chemical-resistant suit.[7][9] | Choose body protection according to the amount and concentration of the substance.[7] |

| Respiratory | Not required under normal use with adequate ventilation. If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][7] | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[2] |

The following workflow outlines the general safety procedures for handling chemical compounds like 1-Acetyl-4-aminopiperidine.

References

- 1. 160357-94-8 Cas No. | 1-Acetyl-4-aminopiperidine | Apollo [store.apolloscientific.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.be [fishersci.be]

- 7. peptide.com [peptide.com]

- 8. media.hiscoinc.com [media.hiscoinc.com]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

The Pivotal Role of 1-Acetyl-4-aminopiperidine in Modern Heterocyclic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-4-aminopiperidine has emerged as a cornerstone building block in the field of heterocyclic chemistry, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, combining a reactive secondary amine within a piperidine ring and a protected primary amine, offer a versatile scaffold for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth analysis of the synthesis, reactivity, and application of 1-acetyl-4-aminopiperidine, presenting key experimental protocols, quantitative data, and logical workflows to aid researchers in leveraging this critical intermediate for the development of novel therapeutics.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of scaffolds utilized in their synthesis, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is of paramount importance due to its prevalence in numerous biologically active natural products and synthetic drugs. 1-Acetyl-4-aminopiperidine, a readily accessible derivative, serves as a crucial synthon, providing a strategic entry point for the introduction of molecular diversity. The acetyl group at the 1-position modulates the reactivity of the ring nitrogen, while the 4-amino group offers a convenient handle for further functionalization. This guide will explore the multifaceted role of this compound in the construction of potent and selective therapeutic agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 1-acetyl-4-aminopiperidine is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄N₂O | [Commercial Supplier Data] |

| Molecular Weight | 142.20 g/mol | [Commercial Supplier Data] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 46-53 °C | [2] |

| Boiling Point | Not readily available | |

| Solubility | Soluble in polar organic solvents | [1] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.65 (d, J=8.0 Hz, 1H), 3.85 (d, J=13.2 Hz, 1H), 3.15-3.05 (m, 1H), 2.75 (t, J=12.4 Hz, 1H), 2.55 (t, J=12.4 Hz, 1H), 2.09 (s, 3H), 1.85-1.75 (m, 2H), 1.25-1.15 (m, 2H) | [3] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 169.0, 49.8, 45.8, 41.2, 34.0, 21.4 | [3] |

| Mass Spectrum (EI) | m/z (%): 142 (M+, 15), 125 (10), 99 (100), 84 (30), 70 (55), 56 (40), 43 (85) | [4] |

| IR (KBr) ν (cm⁻¹) | 3350 (N-H stretch), 2940 (C-H stretch), 1630 (C=O stretch, amide), 1430, 1260 | [5] |

Synthesis of 1-Acetyl-4-aminopiperidine

While commercially available, understanding the synthesis of 1-acetyl-4-aminopiperidine provides valuable insights into its chemistry. A common approach involves the acetylation of 4-aminopiperidine derivatives.

Experimental Protocol: Acetylation of 4-Amino-1-benzylpiperidine followed by Debenzylation

This two-step protocol is a representative method for the laboratory-scale synthesis.

Step 1: Synthesis of 1-Acetyl-4-(benzylamino)piperidine

-

To a solution of 4-amino-1-benzylpiperidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Debenzylation to yield 1-Acetyl-4-aminopiperidine

-

Dissolve the purified 1-acetyl-4-(benzylamino)piperidine from the previous step in methanol.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Stir vigorously until TLC analysis indicates the complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 1-acetyl-4-aminopiperidine.

Applications in Heterocyclic Synthesis and Drug Discovery

1-Acetyl-4-aminopiperidine is a versatile building block for the synthesis of a wide range of heterocyclic compounds with significant biological activities.

Synthesis of Piperazine-based CCR5 Antagonists for HIV-1 Therapy

Derivatives of 4-aminopiperidine are key components in the synthesis of CCR5 antagonists, which are a class of antiretroviral drugs used to treat HIV-1 infection.[6][7] A general synthetic approach involves the coupling of the 4-amino group with a suitable piperazine moiety.

Representative Experimental Protocol:

-

To a solution of a protected 4-substituted-4-aminopiperidine derivative (e.g., N'-Boc-4-methyl-4-aminopiperidine) in a suitable solvent like dichloromethane, add a substituted piperazine derivative.[7]

-

The coupling can be achieved through various methods, such as reductive amination with a piperazine-carbaldehyde or amide bond formation with a piperazine-carboxylic acid.

-

For reductive amination, a reducing agent like sodium triacetoxyborohydride is typically used.

-

For amide coupling, standard coupling reagents such as HATU or EDC/HOBt are employed.

-

Following the coupling reaction, deprotection of the protecting groups (e.g., Boc group) yields the final piperazino-piperidine based CCR5 antagonist.[7]

Development of N-type Calcium Channel Blockers for Pain Management

4-Aminopiperidine derivatives have been utilized to synthesize potent and selective N-type calcium channel blockers, which are promising therapeutic agents for the treatment of chronic and neuropathic pain.[8]

Representative Experimental Protocol:

-

A 4-aminopiperidine scaffold is functionalized at both the 1- and 4-nitrogen atoms.

-

The 1-position can be acylated or alkylated with various moieties.

-

The 4-amino group is typically acylated or reacted with an appropriate electrophile to introduce structural motifs found in known calcium channel blockers.

-

For instance, reaction with an appropriate acid chloride or activated carboxylic acid will form an amide linkage at the 4-position.

-

The final compounds are then purified and evaluated for their biological activity.

Synthesis of Cognition Enhancers

The 4-aminopiperidine scaffold has been explored for the development of nootropic agents to treat cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.[9]

Representative Experimental Protocol:

-

Starting with a 1-protected 4-aminopiperidine, the 4-amino group is reacted with a suitable aromatic or heteroaromatic acyl chloride or carboxylic acid to form an amide.

-

Subsequent deprotection of the 1-position allows for further modification, such as the introduction of various alkyl or aryl groups via reductive amination or nucleophilic substitution.

-

The synthesized library of compounds is then screened for cognition-enhancing activity in relevant biological assays.

Farnesoid X Receptor (FXR) Partial Agonists for Metabolic Diseases

More recently, derivatives of 1-(4-aminophenylacetyl)piperidine, which can be conceptually derived from 1-acetyl-4-aminopiperidine, have been identified as potent and selective FXR partial agonists.[10] These compounds have potential applications in the treatment of metabolic dysfunction-associated steatohepatitis (MASH).

Synthetic Strategy Outline:

The synthesis of these molecules typically involves the coupling of a piperidine derivative with a substituted phenylacetic acid moiety. The core 1-acetyl-4-aminopiperidine can be modified to introduce the necessary phenylacetyl group.

Conclusion

1-Acetyl-4-aminopiperidine is a highly valuable and versatile building block in heterocyclic chemistry. Its straightforward synthesis and the differential reactivity of its two nitrogen atoms provide a robust platform for the creation of complex molecular architectures. As demonstrated in this guide, its application has led to the development of promising drug candidates for a range of therapeutic areas, including infectious diseases, chronic pain, neurodegenerative disorders, and metabolic diseases. The experimental protocols and synthetic strategies outlined herein offer a practical resource for researchers aiming to exploit the full potential of this important heterocyclic intermediate in their drug discovery and development endeavors. The continued exploration of the reactivity of 1-acetyl-4-aminopiperidine is expected to yield novel heterocyclic systems with unique biological activities, further solidifying its role as a privileged scaffold in medicinal chemistry.

References

- 1. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 160357-94-8 Cas No. | 1-Acetyl-4-aminopiperidine | Apollo [store.apolloscientific.co.uk]

- 3. 160357-94-8|1-Acetyl-4-aminopiperidine|BLD Pharm [bldpharm.com]

- 4. 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-ACETYLPIPERIDINE(618-42-8) IR Spectrum [chemicalbook.com]

- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to the Discovery and History of 4-Aminopiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidine scaffold is a ubiquitous and invaluable structural motif in modern medicinal chemistry, forming the core of a diverse array of therapeutic agents. Its journey from a chemical curiosity to a cornerstone of drug discovery is a testament to the evolution of synthetic chemistry and our understanding of pharmacology. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 4-aminopiperidine derivatives, offering valuable insights for researchers engaged in the development of novel therapeutics.

From Pepper to Piperidine: The Genesis of a Scaffold

The story of 4-aminopiperidine begins with its parent heterocycle, piperidine. First isolated in 1850 by the Scottish chemist Thomas Anderson, and independently by the French chemist Auguste Cahours in 1852, piperidine was initially obtained through the chemical degradation of piperine, the compound responsible for the pungency of black pepper.[1] This discovery laid the foundation for the exploration of a new class of nitrogen-containing cyclic compounds.

Early synthetic efforts in the late 19th and early 20th centuries focused on understanding the fundamental reactivity of the piperidine ring. While the exact date and discoverer of the first synthesis of the 4-aminopiperidine core remain elusive in readily available literature, its conceptualization likely arose from the systematic exploration of functionalizing the piperidine ring. Classical organic reactions such as the Hofmann rearrangement, which converts a primary amide to a primary amine with one less carbon atom, and the von Braun degradation, involving the reaction of a tertiary amine with cyanogen bromide, provided theoretical pathways to such derivatives.[2][3][4]

The Dawn of a Privileged Scaffold: Early Synthetic Methodologies

The mid-20th century saw a surge in the development of more controlled and efficient synthetic methods, paving the way for the practical synthesis of 4-aminopiperidine and its derivatives. A pivotal advancement was the application of reductive amination , a powerful technique that converts a carbonyl group (in this case, a 4-piperidone) into an amine.[5][6]

This versatile reaction, often carried out in one pot, involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. The initial reaction forms an intermediate imine, which is then reduced to the corresponding amine.[5] This method remains a cornerstone for the synthesis of N-substituted 4-aminopiperidine derivatives.

Key Early Synthetic Strategies:

-

Reductive Amination of 4-Piperidone: The reaction of N-protected or N-substituted 4-piperidones with ammonia or primary amines, followed by reduction, became a common and efficient route to a wide range of 4-aminopiperidine derivatives.

-

Curtius Rearrangement: This reaction, which involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, provided another pathway to the 4-amino group from a carboxylic acid precursor at the 4-position of the piperidine ring.[7]

-

Multi-component Reactions: Later in the 20th century, the development of multi-component reactions, such as the Ugi reaction, offered highly convergent and efficient strategies for the synthesis of complex 4-aminopiperidine derivatives. The Ugi four-component reaction, for example, allows for the rapid assembly of 4-aminopiperidine-4-carboxylic acid derivatives, which are valuable building blocks for various pharmaceuticals.[8]

The Rise of 4-Aminopiperidine in Medicinal Chemistry: A Timeline of Therapeutic Applications

The true significance of the 4-aminopiperidine scaffold emerged as medicinal chemists recognized its potential to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its rigid, chair-like conformation provides a defined three-dimensional structure for interacting with biological targets, while the basic nitrogen atom can be crucial for receptor binding and solubility.

A Versatile Building Block for Diverse Therapeutic Areas:

-

Antihistamines and Antipsychotics: Early applications of the 4-aminopiperidine motif can be found in the development of central nervous system (CNS) active agents. The scaffold served as a key component in the structure of various antihistamines and antipsychotic drugs.

-

Opioid Analgesics: The 4-aminopiperidine core is central to the structure of potent synthetic opioids, most notably the fentanyl class of analgesics. Carfentanil, an extremely potent opioid analgesic used in veterinary medicine, was first synthesized in 1974 and features this critical scaffold.[9]

-

Antiviral Agents: In more recent decades, high-throughput screening efforts have identified 4-aminopiperidine derivatives as potent inhibitors of various viruses. For instance, a 4-aminopiperidine scaffold was identified as an inhibitor of the assembly and release of infectious Hepatitis C virus (HCV).[10]

-

Cognition Enhancers: Researchers have explored 4-aminopiperidine analogues as potent cognition-enhancing drugs, with some compounds showing high activity in preclinical models of cognitive deficit.[11]

-

Ion Channel Modulators: The versatility of the scaffold has been demonstrated in its use to develop N-type calcium channel blockers, which have shown promise in the treatment of pain, including neuropathic pain.[12]

-

CCR5 Antagonists for HIV: 4-Substituted-4-aminopiperidine derivatives have been developed as key building blocks for the synthesis of CCR5 antagonists, a class of drugs that inhibit the entry of HIV into host cells.[7]

Experimental Protocols: Foundational Synthetic Techniques

To provide a practical understanding of the synthesis of these important compounds, detailed methodologies for key historical and modern synthetic transformations are outlined below.

Protocol 1: Reductive Amination for the Synthesis of N-Substituted 4-Aminopiperidines

This protocol describes a general procedure for the synthesis of an N-substituted 4-aminopiperidine from an N-protected 4-piperidone and a primary amine.

-

Reaction Workflow:

Caption: General workflow for reductive amination.

-

Methodology:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in an appropriate solvent such as dichloromethane or 1,2-dichloroethane is added the primary amine (1.1 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise to the reaction mixture.[6]

-

The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-substituted-N'-Boc-4-aminopiperidine.

-

Protocol 2: Synthesis of 1-Boc-4-aminopiperidine via Hofmann Rearrangement

This protocol outlines a method for synthesizing the key intermediate 1-Boc-4-aminopiperidine from 1-Boc-4-piperidinecarboxamide.[13]

-

Reaction Workflow:

Caption: General workflow for Hofmann rearrangement.

-

Methodology:

-

To a cooled (0-5 °C) solution of sodium hydroxide in water, bromine (1.0 eq) is added dropwise with vigorous stirring.

-

1-Boc-4-piperidinecarboxamide (1.0 eq) is then added to the freshly prepared sodium hypobromite solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with the progress monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature.

-

The pH of the solution is carefully adjusted to be acidic with an appropriate acid (e.g., hydrochloric acid).

-

The aqueous solution is then extracted with an organic solvent such as chloroform or dichloromethane.

-

The combined organic extracts are dried over a suitable drying agent, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by crystallization from an appropriate solvent system to yield pure 1-Boc-4-aminopiperidine.[13]

-

Quantitative Data Summary

The following tables summarize key quantitative data for representative 4-aminopiperidine derivatives from various therapeutic areas.

Table 1: Antiviral Activity of 4-Aminopiperidine Derivatives against HCV [10]

| Compound | EC₅₀ (µM) | CC₅₀ (µM) |

| 1 | 2.57 | >20 |

| 2 | 2.09 | >20 |

EC₅₀: Half maximal effective concentration; CC₅₀: Half maximal cytotoxic concentration.

Table 2: Cognition-Enhancing Activity of a 4-Aminopiperidine Derivative [11]

| Compound | Active Dose (mg/kg, i.p.) in Mouse Passive Avoidance Test |

| 9 | 0.01 |

i.p.: Intraperitoneal administration.

Conclusion and Future Perspectives

The journey of 4-aminopiperidine derivatives from their conceptual origins to their current status as a privileged scaffold in drug discovery is a compelling narrative of scientific progress. The development of robust synthetic methodologies has been instrumental in unlocking the therapeutic potential of this versatile chemical entity. As our understanding of disease biology deepens and new biological targets are identified, the 4-aminopiperidine core is poised to remain a central building block in the design and synthesis of the next generation of innovative medicines. The continued exploration of novel synthetic routes and the application of this scaffold in emerging therapeutic areas will undoubtedly lead to the discovery of new and improved treatments for a wide range of human diseases.

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. von Braun reaction - Wikipedia [en.wikipedia.org]

- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. pharmdguru.com [pharmdguru.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Carfentanil - Wikipedia [en.wikipedia.org]

- 10. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

Spectroscopic Profile of 1-Acetyl-4-aminopiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-4-aminopiperidine is a bifunctional molecule incorporating a piperidine scaffold, a key structural motif in many pharmaceuticals. Its spectroscopic characterization is fundamental for quality control, structural confirmation, and understanding its chemical behavior in various applications, including drug discovery and development. This document provides a predictive overview of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Acetyl-4-aminopiperidine. These predictions are derived from established principles of spectroscopy and comparison with structurally similar molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 (axial) | 3.8 - 4.2 | d | ~13 |

| H-2, H-6 (equatorial) | 2.8 - 3.2 | d | ~13 |

| H-3, H-5 (axial) | 1.2 - 1.6 | qd | ~12, ~4 |

| H-3, H-5 (equatorial) | 1.8 - 2.2 | dt | ~12, ~3 |

| H-4 | 2.9 - 3.3 | tt | ~10, ~4 |

| -NH₂ | 1.5 - 2.5 | br s | - |

| -C(O)CH₃ | 2.1 | s | - |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | 45 - 50 |

| C-3, C-5 | 30 - 35 |

| C-4 | 48 - 53 |

| -C(O)CH₃ (carbonyl) | 169 - 172 |

| -C(O)CH₃ (methyl) | 21 - 24 |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 3: Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (alkane) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (amide) | 1630 - 1660 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]+• | 142.11 | Molecular Ion |

| [M-CH₃CO]+ | 99.09 | Loss of acetyl group |

| [M-NH₂]+ | 126.10 | Loss of amino group |

| C₅H₁₀N⁺ | 84.08 | Piperidine fragment |

| CH₃CO⁺ | 43.02 | Acetyl cation |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Acetyl-4-aminopiperidine in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument's beam path.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for dissolved samples.

-

Ionization:

-

Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. This method is useful for determining the fragmentation pattern.

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and spray it through a high-voltage needle to create charged droplets, leading to gas-phase ions. This is a softer ionization technique often used with LC-MS that typically keeps the molecular ion intact.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 1-Acetyl-4-aminopiperidine.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Methodological & Application

1-Acetyl-4-aminopiperidine: A Versatile Scaffold for Drug Discovery

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Acetyl-4-aminopiperidine is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of therapeutic agents. The piperidine ring is a privileged structure in drug discovery, frequently incorporated to enhance physicochemical properties, improve pharmacokinetic profiles, and provide a three-dimensional framework for precise interactions with biological targets. The presence of a primary amine at the 4-position and an acetyl group at the 1-position allows for selective functionalization, enabling the exploration of vast chemical space and the optimization of lead compounds.

This document provides an overview of the applications of the 1-acetyl-4-aminopiperidine scaffold in various therapeutic areas, supported by experimental protocols and quantitative data.

Therapeutic Applications

Derivatives of the 4-aminopiperidine core have demonstrated significant potential in the development of novel therapeutics for a wide array of diseases. The N-acetyl group can be a crucial part of the pharmacophore, contributing to the binding affinity and selectivity of the final compound.

Antifungal Agents

Target: Ergosterol Biosynthesis Pathway

4-Aminopiperidine derivatives have been investigated as a novel class of antifungal agents. These compounds often target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane that is absent in mammals, making it an attractive target for selective toxicity.[1] Specifically, some derivatives have been shown to inhibit enzymes such as sterol C14-reductase and sterol C8-isomerase.

Quantitative Data: Antifungal Activity of 4-Aminopiperidine Derivatives

| Compound Reference | Fungal Species | MIC (µg/mL) | Target |

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | Not specified | Ergosterol Biosynthesis |

| N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp., Aspergillus spp. | Not specified | Ergosterol Biosynthesis |

Note: The table presents data for related 4-aminopiperidine derivatives to illustrate the potential of the scaffold. MIC values are a measure of the minimum inhibitory concentration.

Analgesics for Neuropathic Pain

Target: N-type Calcium Channels

The 4-aminopiperidine scaffold is a key component in the design of N-type (Cav2.2) calcium channel blockers.[2] These channels are predominantly located on presynaptic terminals of nociceptive neurons in the spinal cord and are crucial for the transmission of pain signals.[2] By blocking these channels, the influx of calcium is reduced, leading to decreased release of neurotransmitters like glutamate and substance P, and consequently, analgesia. This mechanism is particularly relevant for the treatment of chronic and neuropathic pain.

Quantitative Data: N-type Calcium Channel Blocking Activity

| Compound Reference | In Vitro Assay | IC50 (µM) | In Vivo Model | Effective Dose |

| Compound 3 | PC12 cells | Not specified | Mouse hot-plate | Not specified |

| Compound 18 | PC12 cells | Not specified | Rat neuropathic pain | Not specified |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. The data is for illustrative 4-aminopiperidine derivatives.[2]

Antiviral Agents (HCV and HIV)

Target: Hepatitis C Virus (HCV) Assembly and HIV-1 Entry (CCR5 Co-receptor)

The 4-aminopiperidine scaffold has been employed in the development of inhibitors of both HCV and HIV. In the context of HCV, these derivatives can interfere with the assembly and release of infectious viral particles, a stage in the viral life cycle that is less targeted by current direct-acting antivirals.[3] For HIV, 4-aminopiperidine derivatives have been synthesized as antagonists of the CCR5 co-receptor, which is essential for the entry of macrophage-tropic HIV-1 strains into host cells.[4]

Quantitative Data: Anti-HCV and Anti-HIV Activity

| Compound Type | Virus | Assay | EC50 (µM) | Target |

| 4-Aminopiperidine derivative 1 | HCV | HCVcc | 2.57 | Assembly |

| 4-Aminopiperidine derivative 2 | HCV | HCVcc | 2.09 | Assembly |

| Sch-350634 (related structure) | HIV-1 | Not specified | Not specified | CCR5 Antagonist |

Note: EC50 values represent the concentration of the compound required to achieve 50% of the maximum effect in a cell-based assay.[3][4]

Experimental Protocols

The following are generalized protocols for the synthesis and modification of 1-acetyl-4-aminopiperidine derivatives, based on established methodologies.

Protocol 1: N-Acetylation of a 4-Aminopiperidine Derivative

This protocol describes the acylation of a secondary amine on the 4-aminopiperidine scaffold, a key step in synthesizing compounds where the acetyl group is part of the final structure.

Materials:

-

A 4-aminopiperidine derivative (e.g., 1-benzyl-N-dodecylpiperidin-4-amine) (1.0 mmol)

-

Acetyl chloride (1.2 mmol)

-

Toluene (20 mL)

-

Triethylamine (3.0 mL)

-

2 M aqueous sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 4-aminopiperidine derivative in toluene.

-

Add acetyl chloride to the solution.

-

Add triethylamine and stir the mixture at room temperature for 6 hours.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in 2 M aqueous sodium hydroxide solution and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination to Synthesize 4-Amino Piperidine Derivatives

This protocol outlines a common method to introduce diversity at the 4-amino position, starting from a protected piperidone.

Materials:

-

N-substituted 4-piperidone (1.0 mmol)

-

Primary amine (e.g., dodecylamine) (1.5 mmol)

-

Sodium triacetoxyborohydride (2.0 mmol)

-

Dry Tetrahydrofuran (THF) (20 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the N-substituted 4-piperidone and the primary amine in dry THF.

-

Add sodium triacetoxyborohydride to the solution.

-

Stir the suspension at room temperature for 12 hours.

-